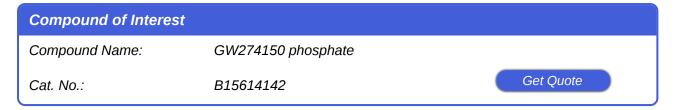


An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of GW274150 Phosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of **GW274150 phosphate**, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). The information presented herein is collated from preclinical studies and is intended to support further research and development efforts.

Core Pharmacokinetic Parameters

GW274150 has been demonstrated to be a long-acting and orally active iNOS inhibitor.[1] Its pharmacokinetic profile in healthy rats and mice is characterized by a biphasic elimination pattern.[2][3] The compound exhibits high oral bioavailability, exceeding 90% in both rats and mice.[2][3]

Below is a summary of the key quantitative pharmacokinetic and pharmacodynamic data for GW274150.



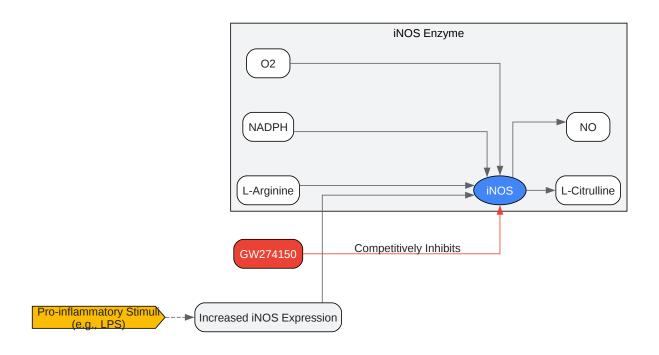
Parameter	Species	Value	Route of Administration	Citation
Terminal Half-life (t½)	Rat	~6 hours	-	[2][3]
Mouse	~6 hours	-	[2][3]	
Oral Bioavailability	Rat	>90%	Oral	[2][3]
Mouse	>90%	Oral	[2][3]	
ED ₅₀ (inhibition of LPS-induced plasma NO _x)	Mouse	3.2 ± 0.7 mg/kg (after 14h)	Intraperitoneal (i.p.)	[2][3]
Mouse	3.8 ± 1.5 mg/kg (after 14h)	Oral	[2][3]	
IC ₅₀ (intracellular iNOS in J774 cells)	-	0.2 ± 0.04 μM	-	[2]
Steady State Kd (human iNOS)	-	<40 nM	-	[2][3]

Mechanism of Action and Selectivity

GW274150 is a potent, time-dependent, and highly selective inhibitor of human iNOS.[2][3] It functions as an arginine-competitive, NADPH-dependent inhibitor.[2][3] This selectivity is a key feature, with significantly lower potency against endothelial NOS (eNOS) and neuronal NOS (nNOS). In rat tissues, GW274150 was found to be over 260-fold and 219-fold more selective for iNOS compared to eNOS and nNOS, respectively.[2][3][4] For human NOS isoforms, the selectivity for iNOS is greater than 100-fold over eNOS and greater than 80-fold over nNOS.[2] [3][4]

The following diagram illustrates the inhibitory mechanism of GW274150 on the iNOS signaling pathway.





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Mechanism of GW274150 as a competitive iNOS inhibitor.

Experimental Protocols

The pharmacokinetic and pharmacodynamic data for GW274150 have been established through a series of preclinical in vitro and in vivo experiments.

3.1. In Vivo Pharmacokinetic Studies

- Subjects: Healthy rats and mice were used for these studies.[2][3]
- Dosing: While specific dose ranges for the pharmacokinetic profiling are not detailed in the provided results, the pharmacodynamic effects were assessed at doses such as 30 mg/kg

Foundational & Exploratory



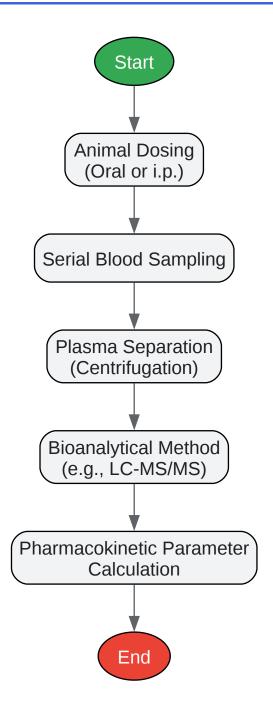


and 100 mg/kg administered intraperitoneally.[2] For oral administration, a dose of 3.8 ± 1.5 mg/kg was effective.[2][3]

- Sample Collection: Plasma samples were collected at various time points to determine the drug concentration.
- Analytical Method: The concentration of GW274150 in plasma was likely determined using a
 validated bioanalytical method, though the specific technique (e.g., LC-MS/MS) is not
 explicitly stated in the search results.
- 3.2. In Vivo Pharmacodynamic Assessment (Inhibition of LPS-Induced NO Production)
- Model: Lipopolysaccharide (LPS) was administered to mice to induce an inflammatory response and subsequent production of nitric oxide (NO).[2]
- Intervention: GW274150 was administered either intraperitoneally or orally.[2][3]
- Measurement of NO levels: Plasma levels of total nitrate and nitrite (NOx) were measured as an indicator of NO production. The method involved diluting plasma samples and using a chemiluminescence detector to quantify nitrite after the enzymatic conversion of nitrate to nitrite.[2]
- 3.3. In Vitro iNOS Inhibition Assay (J774 cells)
- Cell Line: J774, a murine macrophage-like cell line, was used to assess the intracellular inhibition of iNOS.[2]
- Method: The cells were likely stimulated to express iNOS, and then incubated with varying concentrations of GW274150. The inhibitory activity was then determined by measuring the reduction in NO production, likely through the Griess assay or a similar method.

The following diagram provides a generalized workflow for the in vivo pharmacokinetic studies.





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Generalized workflow for in vivo pharmacokinetic studies.

Bioavailability

GW274150 demonstrates excellent oral bioavailability in both rats and mice, reported to be greater than 90%.[2][3] This high bioavailability is consistent with the similar ED₅₀ values observed for inhibiting LPS-induced plasma NOx levels in mice after both oral and intraperitoneal administration.[2]



Human Pharmacokinetic Data

While GW274150 has been investigated in at least two clinical trials (NCT00370435, NCT00379990), the pharmacokinetic data from these human studies are not publicly available at present.[5]

Conclusion

GW274150 phosphate is a highly selective and potent iNOS inhibitor with a favorable preclinical pharmacokinetic profile, including a long half-life and high oral bioavailability in rodents. These characteristics have made it a valuable tool in numerous animal models of inflammatory diseases. Further research, particularly the public disclosure of human pharmacokinetic data, will be crucial in determining its therapeutic potential in clinical settings.

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